Cas no 2229490-62-2 (2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid)

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid
- 2229490-62-2
- EN300-1954448
-
- インチ: 1S/C8H13F2NO2/c9-8(10,7(12)13)3-6-11-4-1-2-5-11/h1-6H2,(H,12,13)
- InChIKey: KJHPCIPMGPYUEG-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CCN1CCCC1)F
計算された属性
- せいみつぶんしりょう: 193.09143498g/mol
- どういたいしつりょう: 193.09143498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 40.5Ų
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954448-0.05g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1954448-10.0g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1954448-0.5g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1954448-2.5g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1954448-0.1g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1954448-5g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1954448-0.25g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1954448-1.0g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1954448-5.0g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1954448-10g |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |
2229490-62-2 | 10g |
$3622.0 | 2023-09-17 |
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acidに関する追加情報
Recent Advances in the Study of 2,2-Difluoro-4-(pyrrolidin-1-yl)butanoic Acid (CAS: 2229490-62-2)
The compound 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid (CAS: 2229490-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoro and pyrrolidine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research involves the optimization of synthetic routes for 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step approach that incorporates fluorination and pyrrolidine ring formation. The study highlighted the importance of controlling reaction conditions to minimize side products and improve overall yield, which is critical for scaling up production for clinical trials.
Pharmacological investigations have revealed that 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. In vitro and in vivo studies have shown that the compound can effectively modulate the activity of cyclooxygenase-2 (COX-2), suggesting its potential as a novel anti-inflammatory agent. These findings were corroborated by a recent preclinical study, which reported significant reduction in inflammatory markers in animal models treated with the compound.
Another promising avenue of research explores the compound's potential in oncology. Preliminary data from a 2024 study indicate that 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid may act as a selective inhibitor of certain cancer cell lines, particularly those with mutations in the RAS pathway. The study proposed that the compound's mechanism of action involves interference with protein-protein interactions critical for cancer cell survival, although further mechanistic studies are needed to fully elucidate this effect.
Despite these advancements, challenges remain in the development of 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. However, the compound's unique chemical structure and promising preliminary data make it a compelling candidate for further investigation. Ongoing studies are expected to provide deeper insights into its therapeutic potential and pave the way for clinical applications.
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